4H-1,6-Methano-2H-3,1-benzoxazine

Description

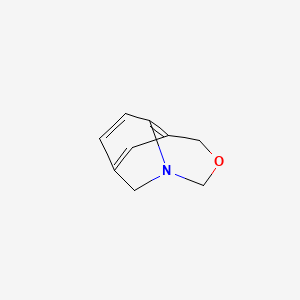

Structure

2D Structure

3D Structure

Properties

CAS No. |

596807-64-6 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

5-oxa-3-azatricyclo[5.3.1.03,8]undeca-1(11),7,9-triene |

InChI |

InChI=1S/C9H9NO/c1-2-9-8-3-7(1)4-10(9)6-11-5-8/h1-3H,4-6H2 |

InChI Key |

STXANGIGRABOOY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC3=C(N1COC3)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4h 1,6 Methano 2h 3,1 Benzoxazine and Its Analogs

Retrosynthetic Analysis and Key Disconnections for the 4H-1,6-Methano-2H-3,1-benzoxazine Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several strategic disconnections. The most logical approach involves breaking the bonds forming the oxazine (B8389632) ring, leading back to a bicyclic amino alcohol precursor. This key intermediate would already contain the bridged methano-naphthalene framework. The primary disconnections are the C-N and C-O bonds of the heterocyclic ring. This strategy simplifies the complex tricyclic system into a more accessible bicyclic starting material, upon which the benzoxazine (B1645224) ring can be formed in a subsequent cyclization step.

Further retrosynthetic cleavage of the bicyclic precursor would depend on the desired substitution pattern and stereochemistry. Established methods for constructing bridged bicyclic systems, such as Diels-Alder reactions or intramolecular alkylations, would be central to the synthesis of this key intermediate.

Classical and Modern Approaches to Benzoxazine Ring Formation in Bridged Systems

The formation of the benzoxazine ring onto a pre-existing bridged framework is a critical step in the synthesis of this compound. Both classical and modern synthetic methods have been employed for this transformation.

The Mannich reaction is a cornerstone in the synthesis of benzoxazines. researchgate.netnih.gov This one-pot condensation typically involves a phenol, a primary amine, and formaldehyde. researchgate.netnsysu.edu.tw In the context of the bridged system, a bicyclic aminophenol derivative would serve as the precursor. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic attack by the phenolic ring, followed by cyclization to form the oxazine ring. The conditions for Mannich-type reactions are generally mild, making this approach suitable for complex, functionalized molecules. researchgate.netnih.gov

Recent advancements have focused on developing more efficient and environmentally benign catalysts for this transformation. nih.gov The use of continuous flow reactors has also been explored to improve control over reaction parameters and product purity. nsysu.edu.tw

Intramolecular cyclization is a powerful strategy for the formation of the benzoxazine ring. This approach typically involves a precursor that already contains all the necessary atoms for the heterocyclic ring, which then undergoes a ring-closing reaction.

One common method involves the cyclodehydration of N-substituted anthranilic acid derivatives. organic-chemistry.org This can be achieved using various dehydrating agents. Another approach is the acid-catalyzed intramolecular cyclization, which has been used for the synthesis of related thiadiazine 1-oxides. nih.gov This method involves the hydrolysis of a cyano group to an in-situ formed NH sulfoximine, which then cyclizes. nih.gov Copper-catalyzed tandem intramolecular C-N coupling/rearrangement processes also provide a useful route to 4H-3,1-benzoxazin-4-one derivatives. researchgate.net

Pericyclic reactions, particularly cycloadditions, offer elegant and stereocontrolled pathways to benzoxazine derivatives. While direct information on [3+3] cycloadditions for this compound is limited, related cycloaddition strategies are well-documented for other benzoxazine systems. For instance, [4+2] cycloaddition reactions are a known method for synthesizing certain benzoxazinones. researchgate.net

The retro-Diels-Alder reaction of 4H-1,2-benzoxazines can generate o-quinone methides, which are reactive intermediates that can undergo subsequent Diels-Alder reactions with dienophiles. nih.gov This highlights the potential of pericyclic reactions in the functionalization and transformation of benzoxazine cores.

Transition metal catalysis has emerged as a versatile tool for the synthesis of benzoxazines, offering high efficiency and selectivity. nih.gov

Palladium-catalyzed reactions: Palladium catalysts have been used for the aerobic oxidative coupling of anthranilic acids and isocyanides to form 2-aminobenzoxazinones. researchgate.net

Copper-catalyzed reactions: Copper salts can catalyze the decarboxylative cyclization of N-benzoyl benzoxazinones to yield tetra-substituted trifluoromethyl-3,1-benzoxazines. nih.gov Copper(I) has also been utilized in the intramolecular C-N cyclization step in the synthesis of 1,4-benzoxazine derivatives. acs.orgnih.gov

Gold-catalyzed reactions: Gold(I) catalysts have been shown to effectively mediate the cycloisomerization of N-(2-alkynyl)aryl benzamides to produce 4H-benzo[d] nih.govacs.orgoxazines. nih.govacs.org The reaction proceeds via a chemoselective 6-exo-dig cyclization. nih.govacs.org

Titanium-catalyzed reactions: A sequence of two titanium(III)-catalyzed reductive umpolung reactions has been reported for the construction of bridged benzazocine and benzoxocine systems. nih.gov This strategy involves a reductive cross-coupling followed by a reductive ketyl radical cyclization. nih.gov

Yttrium-catalyzed reactions: Yttrium(III) triflate has been used to catalyze a cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols to form 1,4-benzoxazine scaffolds. rsc.org

| Catalyst | Reaction Type | Precursors | Product | Reference |

| Palladium | Aerobic Oxidative Coupling | Anthranilic Acids, Isocyanides | 2-Aminobenzoxazinones | researchgate.net |

| Copper | Decarboxylative Cyclization | N-Benzoyl Benzoxazinones | Tetra-substituted Trifluoromethyl-3,1-benzoxazines | nih.gov |

| Gold(I) | Cycloisomerization | N-(2-alkynyl)aryl Benzamides | 4H-Benzo[d] nih.govacs.orgoxazines | nih.govacs.org |

| Titanium(III) | Reductive Umpolung | Quinolones/Chromones, Michael Acceptors | Bridged Benzazocines/Benzoxocines | nih.gov |

| Yttrium(III) | Cascade [4+2] Cyclization | Benzoxazoles, Propargylic Alcohols | 1,4-Benzoxazine Scaffolds | rsc.org |

Stereoselective Synthesis of this compound Isomers

The bridged nature of the this compound scaffold introduces multiple stereocenters, making stereoselective synthesis a critical consideration. Achieving control over the relative and absolute stereochemistry is essential for elucidating structure-activity relationships and for the development of enantiomerically pure compounds.

Stereocontrol can be introduced at various stages of the synthesis. Chiral starting materials derived from the chiral pool can be employed to construct the bridged framework with a defined stereochemistry. Asymmetric catalysis is another powerful tool. For example, the use of chiral ligands in transition metal-catalyzed cyclizations can induce enantioselectivity.

Furthermore, diastereoselective reactions can be utilized to control the relative stereochemistry of the newly formed stereocenters during the benzoxazine ring formation. The choice of reagents, catalysts, and reaction conditions can significantly influence the stereochemical outcome. For instance, in the titanium-catalyzed synthesis of bridged benzazocines, the reaction conditions could be altered to favor the formation of either syn- or anti-diastereomers. nih.gov

Chiral Auxiliaries and Catalysts in Bridged Benzoxazine Synthesis

The asymmetric synthesis of bridged benzoxazines often employs chiral auxiliaries or catalysts to induce stereoselectivity. While specific examples for this compound are not extensively documented in the provided results, general principles for related benzoxazine structures can be inferred.

Chiral auxiliaries, temporarily incorporated into the reacting molecules, can direct the stereochemical outcome of cyclization reactions. For instance, in the synthesis of nonracemic 1,4-benzoxazines, which share the core benzoxazine ring system, Lewis acid-catalyzed reactions are utilized. nih.gov Although not directly involving a bridged system, this highlights the role of catalysts in controlling stereochemistry.

Catalyst-controlled divergent cyclizations offer another avenue for synthesizing benzoxazines. For example, the use of specific catalysts can direct the reaction of Morita-Baylis-Hillman carbonates to yield either 1,2-dihydroquinolines or 4H-3,1-benzoxazines. organic-chemistry.org This demonstrates the power of catalysts in determining the final heterocyclic scaffold.

The following table summarizes catalysts and their roles in the synthesis of related benzoxazine structures:

| Catalyst/Auxiliary | Role in Synthesis | Product Type | Reference |

| Lewis Acids | Catalyze SN2-type ring opening | Nonracemic 1,4-benzoxazines | nih.gov |

| Copper(I) | Catalyzes intramolecular C-N cyclization | Nonracemic 1,4-benzoxazines | nih.gov |

| Quinuclidine | Controls divergent cyclization | 4H-3,1-benzoxazines | organic-chemistry.org |

| Lithium iodide | Acts as a bifunctional catalyst for ring-opening polymerization | Polybenzoxazines | acs.org |

Diastereoselective and Enantioselective Approaches

Achieving high levels of diastereoselectivity and enantioselectivity is a key challenge in the synthesis of complex molecules like bridged benzoxazines.

Diastereoselective Synthesis: Methods for achieving diastereoselectivity often rely on the inherent stereochemistry of the starting materials or the use of specific reagents that favor the formation of one diastereomer over another. For instance, the synthesis of novel 3,4-dihydro-1,4-benzoxazine derivatives has been achieved with excellent diastereospecificity (de > 99%). nih.gov This was accomplished through a Lewis acid-catalyzed SN2-type ring opening of activated aziridines followed by a copper(I)-catalyzed intramolecular cyclization. nih.gov

Enantioselective Synthesis: Enantioselective approaches aim to produce a single enantiomer of a chiral compound. This is often achieved using chiral catalysts or reagents. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of various heterocyclic compounds. For example, bifunctional thiourea (B124793) catalysts have been used in the synthesis of 2-amino-3-cyano-4H-chromene derivatives with high enantioselectivities. mdpi.com While not a direct example of bridged benzoxazine synthesis, the principles of using chiral organocatalysts to control the stereochemical outcome of cyclization reactions are transferable.

The tandem oxidation-inverse electron demand Diels-Alder reaction of o-aminophenol derivatives and enamines provides a one-pot process to assemble libraries of biologically relevant 1,4-benzoxazine derivatives with complete regiochemical control. nih.gov This strategy could potentially be adapted for enantioselective variants by employing chiral catalysts.

The following table highlights key findings in diastereoselective and enantioselective synthesis of related heterocyclic structures:

| Approach | Key Features | Outcome | Reference |

| Lewis acid-catalyzed ring opening and Cu(I)-catalyzed cyclization | Stepwise, one-pot reaction | Excellent enantio- and diastereospecificity (ee > 99%, de > 99%) for 3,4-dihydro-1,4-benzoxazines | nih.gov |

| Tandem oxidation-inverse electron demand Diels-Alder reaction | One-pot process, complete regiochemical control | Highly substituted 1,4-benzoxazine cycloadducts | nih.gov |

| Organocatalyzed formal [4+2] cycloaddition | Enantioselective cycloannulation | Dioxolane-fused 4-vinyl/aryl derivatives with high yields and enantioselectivities | mdpi.com |

Synthesis of Substituted and Functionalized this compound Derivatives

The ability to introduce a variety of functional groups onto the this compound core is essential for tuning its properties and exploring its potential applications.

Introduction of Functional Groups on the Benzene (B151609) Moiety (e.g., halogenation, nitration)

The aromatic ring of the benzoxazine scaffold is amenable to various electrophilic substitution reactions, allowing for the introduction of diverse functional groups.

Halogenation: Halogenated benzoxazines can be synthesized through different methodologies. For example, an iron(III) bromide mediated bromination/cyclization of olefinic amides has been developed for the synthesis of bromobenzoxazines in good yields. organic-chemistry.org This method is noted for its good functional group tolerance and use of air as a green terminal oxidant. organic-chemistry.org

Nitration: While direct nitration of the this compound core is not explicitly detailed, the synthesis of benzoxazine derivatives often starts from pre-functionalized precursors. For instance, 2,2′-methylenebis(4-nitrophenol) has been used for the synthesis of benzoxazine derivatives containing nitro groups on the phenolic part. researchgate.net

The following table summarizes methods for functionalizing the benzene ring of benzoxazine-related structures:

| Reaction | Reagents/Conditions | Functional Group Introduced | Reference |

| Bromination/Cyclization | FeBr3, air (terminal oxidant) | Bromo | organic-chemistry.org |

| Synthesis from nitrophenol precursor | 2,2′-methylenebis(4-nitrophenol) | Nitro | researchgate.net |

| Synthesis from chloro-substituted precursor | 5-chloro anthranilic acid, isonicotinyl chloride, acetic anhydride | Chloro | researchgate.net |

| Synthesis from bromo-substituted precursor | 3,5-dibromoanthranilic acid, acetic anhydride | Dibromo | researchgate.net |

Modifications at the Oxazine Ring Nitrogen and Carbon Atoms

Modifications at the nitrogen and carbon atoms of the oxazine ring are crucial for altering the electronic and steric properties of the benzoxazine molecule.

Modifications at the Nitrogen Atom: The nitrogen atom of the oxazine ring is typically introduced from a primary amine during the synthesis. By varying the primary amine, different substituents can be incorporated at the N-3 position. For example, 2-substituted 4H-3,1-benzoxazin-4-ones can be synthesized from N-substituted anthranilic acid derivatives. organic-chemistry.org

Modifications at Carbon Atoms: Substituents can be introduced at the C-2 and C-4 positions of the oxazine ring. The synthesis of 2-substituted 1,3-benzoxazines, where a phenyl group is attached to the oxazine ring, has been reported. rsc.org These are considered "fourth-generation" benzoxazines. acs.orgfraunhofer.de The strategic placement of substituents on the oxazine ring can significantly influence the properties of the resulting polymers. acs.orgfraunhofer.de For instance, a 2,4-disubstituted benzoxazine monomer exhibited a lower ring-opening polymerization temperature and resulted in a polymer with higher thermal stability. acs.orgfraunhofer.de

A method for preparing 2-substituted 1,3-benzoxazines involves the HCl hydrolysis of typical benzoxazines to form stable 2-(aminomethyl)phenolic intermediates, which can then be reacted with aldehydes to close the oxazine ring with a substituent at the C-2 position. mdpi.com

The following table outlines strategies for modifying the oxazine ring:

| Position of Modification | Synthetic Strategy | Resulting Structure | Reference |

| N-3 | Use of various primary amines in the initial synthesis | N-substituted benzoxazines | organic-chemistry.org |

| C-2 | Reaction of ortho-hydroxybenzylamine precursors with aldehydes other than formaldehyde | 2-substituted 1,3-benzoxazines | rsc.orgresearchgate.net |

| C-2 | HCl hydrolysis of benzoxazines followed by reaction with an aldehyde | 2-substituted 1,3-benzoxazines | mdpi.com |

| C-2 and C-4 | Systematic variation of phenyl substituents | Phenyl-substituted benzoxazines | acs.orgfraunhofer.de |

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to produce a wide range of structurally diverse molecules from a common starting material or intermediate. This approach is valuable for creating libraries of compounds for screening and discovering new functionalities.

One-pot reactions are a key strategy in DOS. For example, a one-pot tandem oxidation-inverse electron demand Diels-Alder reaction allows for the assembly of libraries of biologically relevant 1,4-benzoxazine derivatives by introducing diverse elements in both cycloaddition partners. nih.gov

Mechanochemical synthesis offers a rapid and environmentally friendly approach to generate diversity. A solvent-assisted grinding method has been used for the synthesis of substituted 4H-3,1-benzoxazin-4-ones, tolerating various functional groups and steric hindrance with high chemoselectivity. organic-chemistry.org

The development of catalyst-controlled divergent cyclizations, as mentioned earlier, is another powerful DOS strategy, enabling the synthesis of different heterocyclic scaffolds from a common precursor by simply changing the catalyst. organic-chemistry.org

The following table summarizes strategies for diversity-oriented synthesis of benzoxazine derivatives:

| Strategy | Key Features | Outcome | Reference |

| Tandem Oxidation-Diels-Alder Reaction | One-pot process, introduces diversity in both cycloaddition partners | Libraries of highly substituted 1,4-benzoxazine derivatives | nih.gov |

| Mechanochemical Synthesis | Solvent-assisted grinding, rapid, tolerates functional group diversity | Substituted 4H-3,1-benzoxazin-4-ones in good to excellent yields | organic-chemistry.org |

| Catalyst-Controlled Divergent Cyclization | A common precursor yields different products with different catalysts | Selective synthesis of 4H-3,1-benzoxazines or 1,2-dihydroquinolines | organic-chemistry.org |

Chemical Reactivity and Transformations of 4h 1,6 Methano 2h 3,1 Benzoxazine

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Moiety

There is a lack of specific studies on the electrophilic aromatic substitution reactions involving the benzene portion of 4H-1,6-Methano-2H-3,1-benzoxazine. In general, the reactivity of a benzene ring towards electrophiles is governed by the electronic nature of its substituents. For unbridged benzoxazines, the fused oxazine (B8389632) ring typically acts as a deactivating group, yet its precise influence on the rate and regioselectivity of substitution is complex. The methano bridge in this compound would further complicate these factors through steric hindrance and potential alterations to the electronic distribution within the aromatic system. Without experimental data, any discussion on reaction outcomes for nitration, halogenation, or Friedel-Crafts reactions remains speculative.

Nucleophilic Attack and Ring-Opening Reactions on the Oxazine Ring

The oxazine ring in benzoxazine (B1645224) derivatives is known to be susceptible to nucleophilic attack, often leading to ring-opening. This reactivity is central to the application of benzoxazines in polymer chemistry, where thermal ring-opening polymerization is a key process. The polymerization typically proceeds via a cationic mechanism initiated by the cleavage of the oxazine ring. mdpi.com

Reactions with Nitrogen Nucleophiles (e.g., amines, hydrazines, hydroxylamine)

For simpler, unbridged 4H-3,1-benzoxazin-4-ones, reactions with various nitrogen nucleophiles have been extensively studied. These reactions typically result in the opening of the oxazine ring followed by recyclization to form different heterocyclic systems, such as quinazolinones. For instance, the reaction of 6-iodo-4H-3,1-benzoxazin-4-one with nucleophiles like hydroxylamine (B1172632) hydrochloride, hydrazine (B178648) hydrate, and various amines leads to a range of quinazolinone derivatives. researchgate.netacs.org Similarly, benzoxazinones bearing a chalcone (B49325) moiety undergo aminolysis with ammonium (B1175870) acetate (B1210297) or primary and secondary amines, and react with 2-aminophenol (B121084) or o-phenylenediamine (B120857) to yield benzoxazole (B165842) or benzimidazole (B57391) derivatives, respectively. raco.catnih.gov However, no analogous reactions have been reported for this compound.

Reactions with Carbon Nucleophiles (e.g., Grignard reagents)

The reaction of 2-substituted (4H)-3,1-benzoxazin-4-ones with Grignard reagents has been reported to yield either tertiary carbinols, through the addition of two equivalents of the Grignard reagent and cleavage of the oxazinone moiety, or 4,4-disubstituted benzoxazines. The specific outcome is dependent on the reaction conditions and the nature of the substituent at the 2-position. There is no available data on the reaction of this compound with Grignard reagents or other carbon nucleophiles.

Hydrolysis and Solvolysis Pathways and Product Characterization

The hydrolysis of 2-aryl-4H-3,1-benzoxazin-4-ones has been shown to proceed via different pathways depending on the pH. Under basic conditions, nucleophilic attack occurs at the C-4 position, while under acidic conditions, attack at the C-2 position is observed. The stability and reactivity of the benzoxazine ring are central to its utility, with ring-opening being a key step in many of its applications. For example, the polymerization of benzoxazines is initiated by the thermally induced ring-opening of the oxazine ring. mdpi.com Specific hydrolysis or solvolysis studies on this compound have not been documented.

Redox Chemistry of the Bridged Benzoxazine System

The potential for redox reactions in the this compound system has not been explored. The presence of the heteroatoms in the oxazine ring and the aromatic system suggests that the compound could, in principle, undergo oxidation or reduction under suitable conditions. However, no studies have been published to confirm or characterize such transformations.

Oxidation Reactions (e.g., at nitrogen or bridging carbons)

Specific studies on the controlled oxidation of the nitrogen atom or the bridging carbons of This compound are not described in the available literature. While oxidative degradation of polybenzoxazine materials is a known process, often minimized during curing by using an inert atmosphere, the selective oxidation of the monomeric, bridged compound is not documented. acs.org For related amine-cured epoxy thermosets, oxidative cleavage of C-N bonds has been reported using strong oxidizing agents like Fe(IV)=O radicals, but this is in the context of polymer degradation rather than selective small molecule transformation. researchgate.net

Reduction Reactions (e.g., hydrogenation of aromatic or heterocyclic rings)

Information regarding the reduction or hydrogenation of either the aromatic or the heterocyclic portion of This compound could not be located in the reviewed scientific papers.

Metal-Catalyzed Transformations and Cross-Coupling Reactions (e.g., Buchwald–Hartwig cross-coupling)

There is no specific information available in the searched literature concerning metal-catalyzed transformations or cross-coupling reactions, such as the Buchwald-Hartwig reaction, involving This compound . The general literature on benzoxazines focuses on their use as monomers for polymerization rather than as substrates for such coupling reactions.

Derivatization for Further Chemical Modifications

While the derivatization of phenols and primary amines to synthesize a wide variety of benzoxazine monomers is a well-established field, specific research on the derivatization of the pre-formed This compound molecule for further chemical modifications is not present in the available literature. The primary chemical transformation discussed for benzoxazines is their ring-opening polymerization. researchgate.netnih.govacs.org

Spectroscopic and Structural Elucidation of 4h 1,6 Methano 2h 3,1 Benzoxazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of 4H-1,6-Methano-2H-3,1-benzoxazine, offering a comprehensive view of the proton and carbon environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in delineating the structure of this compound. The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of each proton. For instance, the protons of the methylene (B1212753) bridge (C-1) and the oxazine (B8389632) ring typically appear at distinct chemical shifts. The aromatic protons of the benzene (B151609) ring exhibit signals in the downfield region, with their multiplicity and coupling constants (J) revealing their substitution pattern.

In the ¹³C NMR spectrum, each unique carbon atom gives rise to a separate signal, allowing for a carbon count and an understanding of the carbon skeleton. The chemical shifts of the carbons in the methano bridge, the oxazine ring, and the aromatic ring are all diagnostic. For example, the carbon atom bonded to both oxygen and nitrogen (C-2) in the oxazine ring is expected to have a characteristic downfield chemical shift.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | 4.4-4.6 | C-1: 70-75 |

| H-2 | 4.8-5.0 | C-2: 80-85 |

| Aromatic H | 6.8-7.5 | Aromatic C: 115-150 |

| CH₂ Bridge | 1.5-2.5 | CH₂ Bridge C: 30-40 |

Note: The data presented are typical ranges and may vary based on the specific derivative and solvent used.

To unambiguously assign all proton and carbon signals and to elucidate the stereochemistry, a variety of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecular structure, such as those in the aromatic ring and the bridged system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for establishing the connectivity between different parts of the molecule, such as linking the aromatic ring to the bridged oxazine system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule. It identifies protons that are close in space, even if they are not directly bonded. This information is key to confirming the relative configuration of substituents and the conformation of the bridged ring system.

For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool. The chemical shifts of the fluorine signals are highly sensitive to the electronic environment, providing valuable information about the position of the fluorine substituent on the aromatic ring or other parts of the molecule. Furthermore, fluorine-proton (¹⁹F-¹H) and fluorine-carbon (¹⁹F-¹³C) coupling constants can be observed, which further aids in the complete structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-O-C stretch | 1050-1150 | Ether linkage in the oxazine ring |

| C-N stretch | 1200-1300 | Amine linkage in the oxazine ring |

| C=C stretch | 1450-1600 | Aromatic ring |

| C-H stretch (aromatic) | 3000-3100 | Aromatic C-H bonds |

| C-H stretch (aliphatic) | 2850-3000 | C-H bonds of the methano bridge and oxazine ring |

The presence and specific positions of these bands confirm the integrity of the benzoxazine (B1645224) core structure.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for gaining insights into its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with gas chromatography, mass spectrometry can be used to analyze mixtures and to study the fragmentation patterns of the compound. The fragmentation pattern, which is the collection of ions produced when the molecule breaks apart in the mass spectrometer, serves as a molecular fingerprint and can be used to deduce the connectivity of the atoms. For this compound, characteristic fragmentation pathways may involve the cleavage of the oxazine ring or the loss of the methano bridge.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Ambiguities

While spectroscopic methods provide a wealth of information about the structure in solution, X-ray crystallography offers the definitive determination of the solid-state structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise three-dimensional model of the molecule can be generated.

This technique is particularly valuable for resolving any stereochemical ambiguities that may remain after NMR analysis. It provides accurate bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformation of the this compound molecule in the crystalline state.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of chiral molecules. wiley-vch.defiveable.me Since this compound possesses stereocenters, it is a chiral molecule and is expected to be optically active unless it exists as a racemic mixture.

Theoretical Application to this compound:

The rigid, bridged structure of this compound makes it an ideal candidate for analysis by CD and ORD spectroscopy. The fixed conformation reduces the molecular flexibility, leading to more defined and interpretable spectra.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. fiveable.melibretexts.org A CD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of its chromophores, such as the benzene ring and the oxazine moiety. The mirror-image spectrum would be obtained for its enantiomer. By comparing the experimentally obtained CD spectrum with spectra predicted by quantum-chemical calculations for a specific, known stereoisomer (e.g., the R or S configuration), the absolute configuration of the synthesized compound can be unequivocally assigned. wiley-vch.de

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. jasco-global.com An ORD curve for this compound would show how its specific rotation changes across a range of wavelengths. The shape of the ORD curve, particularly in the region of the chromophore's absorption, is directly related to the molecule's stereochemistry. Complex ORD curves with multiple peaks and troughs (anomalous dispersion) provide rich information for assigning the absolute configuration, often complementing the data obtained from CD spectroscopy.

Although specific experimental spectra for this compound are not publicly documented, the principles of these techniques provide a clear path for its stereochemical elucidation.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. libretexts.org This data is crucial for confirming the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry to establish the compound's purity and elemental composition.

The molecular formula for this compound is determined to be C₁₀H₁₁NO. Based on this formula, the theoretical elemental composition can be calculated.

Table 1: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 74.51 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.88 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.70 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.93 |

| Total | 161.204 | 100.00 |

In a research setting, a sample of synthesized this compound would be subjected to combustion analysis. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be expected to match the calculated values in Table 1, typically within a tolerance of ±0.4%, to confirm the empirical formula and sample purity.

Theoretical and Computational Investigations of 4h 1,6 Methano 2h 3,1 Benzoxazine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Electronic Structure and Molecular Orbital Analysis

The electronic structure dictates the chemical reactivity and properties of a molecule. For 4H-1,6-Methano-2H-3,1-benzoxazine, molecular orbital analysis would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

In related QSAR studies on other benzoxazine (B1645224) derivatives, HOMO energy was identified as a key descriptor for predicting their electrooxidation half-wave potentials, a measure of their tendency to be oxidized. nih.gov For these compounds, a higher HOMO energy generally correlates with a lower oxidation potential, indicating they are more easily oxidized. nih.gov Such calculations for this compound would provide a theoretical basis for its electrochemical behavior.

Conformational Analysis and Stability of the Bridged System

The "1,6-methano" bridge in this compound introduces significant conformational rigidity compared to non-bridged benzoxazines. Computational conformational analysis would involve calculating the potential energy surface of the molecule to identify its most stable three-dimensional structure (global minimum) and any other low-energy conformers.

This rigidity is critical to its function. For instance, in a study of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, the conformation of a different bridged moiety (9-methyl-9-azabicyclo[3.3.1]non-3-yl) was confirmed to adopt a boat-chair conformation using NMR and X-ray analysis. nih.gov This specific conformation was linked to a high affinity for 5-HT3 receptors and long-lasting antagonistic activity. nih.gov Similar computational analysis on this compound would be essential to understand how its unique bridged system locks the molecule into a specific shape, which in turn would govern its interactions with biological targets or its role in material science.

Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies)

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with the experimental one, researchers can confirm the proposed structure. This is particularly valuable for complex, rigid systems like a bridged benzoxazine where empirical prediction rules may fail.

IR Vibrational Frequencies: Calculations can determine the vibrational frequencies corresponding to the stretching and bending of chemical bonds. For a benzoxazine, characteristic peaks such as the asymmetric and symmetric stretching of the ether bond in the oxazine (B8389632) ring can be predicted. usm.edu These predicted frequencies, when compared to experimental IR spectra, serve as a powerful tool for structural elucidation. While no specific data exists for this compound, studies on related polybenzoxazines show that the polymerization mechanism can be tailored by Lewis acids, leading to different crosslinking structures which are studied via their thermal properties and polymerization mechanisms. researchgate.net

Reaction Mechanism Studies and Transition State Analysis of Synthetic Pathways and Transformations

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, calculations could map the entire reaction coordinate, identifying intermediates and, crucially, the transition state (TS) structures. The energy of the transition state determines the activation energy and thus the rate of the reaction.

While the specific synthesis of this compound is not detailed in the literature, mechanistic studies on related compounds offer insight. For example, DFT studies on the retro-Diels-Alder reaction of 4H-1,2-benzoxazines (a different isomer) revealed a highly polarized transition state, where the O-N bond cleavage precedes C-C bond cleavage. nih.gov The reaction rate was found to be strongly influenced by solvent polarity and the electronic nature of substituents on the benzene (B151609) ring, a finding supported by the calculations. nih.gov Similar computational approaches could be used to optimize synthetic routes to this compound or to understand its potential transformations, such as ring-opening polymerization.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the movement of atoms in this compound and its interactions with its environment (e.g., solvent molecules or a biological receptor).

For example, MD simulations have been used to understand the interaction mechanisms and binding affinities of benzoxazine derivatives with the acetylcholinesterase enzyme. nih.gov In another study, MD simulations revealed that a specific compound demonstrated significant interactions with essential residues in the binding site of a target protein, resulting in a stable complex. nih.gov For this compound, MD simulations could predict how the rigid bridged structure behaves in solution or how it might bind within the active site of a protein, providing insights into its potential as a therapeutic agent or functional material.

Advanced Applications of 4h 1,6 Methano 2h 3,1 Benzoxazine in Materials Science and Agrochemicals

Role as Monomers in Polybenzoxazine Synthesis and Polymer Chemistry

Ring-Opening Polymerization Mechanisms and Kinetics

There is no available scientific literature detailing the ring-opening polymerization mechanisms or kinetics specifically for 4H-1,6-Methano-2H-3,1-benzoxazine.

Development of Novel Polymeric Materials with Enhanced Thermal, Mechanical, and Electronic Properties

No studies on the development of polymeric materials from this compound have been found.

Intermediates in the Synthesis of Other Complex Heterocyclic Systems

Synthesis of Quinazolinone Derivatives and Fused Polycyclic Compounds

The role of this compound as an intermediate in the synthesis of quinazolinone derivatives or other fused polycyclic compounds is not documented in the available literature.

Derivatization for Agrochemical Applications (e.g., herbicides, pesticides)

There is no information on the derivatization of this compound for agrochemical purposes. While some benzoxazinone (B8607429) derivatives are explored for such roles, data on this specific bridged compound is absent fishersci.com.

Applications in Functional Materials

No specific applications of this compound in the development of functional materials are reported in the scientific literature.

Optical Materials

While there is a growing interest in the development of advanced optical materials, specific studies detailing the use of This compound in this capacity are not found in the reviewed literature. Research in this area tends to focus on other benzoxazine (B1645224) derivatives. For instance, certain polybenzoxazines are known to exhibit properties that could be beneficial for optical applications, such as high refractive indices and low dielectric constants. The incorporation of fluorine atoms into the benzoxazine structure has been explored to reduce the dielectric constant and enhance optical transparency, properties that are highly desirable for microelectronics and optical device fabrication. However, without specific experimental data for This compound , its suitability for optical materials remains speculative.

Coatings and Adhesives

The field of coatings and adhesives has seen significant advancements through the use of polybenzoxazines, a class of thermosetting polymers derived from benzoxazine monomers. These polymers are known for their excellent thermal stability, low water absorption, high glass transition temperatures, and good mechanical properties. Their application in coatings provides superior protection against corrosion and environmental degradation. As adhesives, polybenzoxazines offer strong bonding to a variety of substrates, including metals and composites, even at elevated temperatures.

Research has demonstrated that the properties of polybenzoxazine-based coatings and adhesives can be tailored by modifying the chemical structure of the benzoxazine monomer. For example, the introduction of different functional groups can enhance flexibility, toughness, and adhesion properties. Despite the extensive research on polybenzoxazines, specific studies on polymers derived from This compound for coatings and adhesives are not documented. The unique bridged structure of this specific compound could theoretically impart distinct properties to a resulting polymer, but this has not been experimentally verified in the available literature.

Role in Phytochemistry and Plant Defense Mechanisms

In the realm of phytochemistry, the broader class of benzoxazinoids, which are structurally related to benzoxazines, plays a crucial role in the defense mechanisms of various plants, particularly in the grass family (Poaceae). These compounds are involved in protecting plants against a wide range of pests and pathogens.

Benzoxazinoids are stored in plant tissues as stable glucosides. When the plant tissue is damaged by herbivores or pathogens, enzymes release the unstable aglycones. These aglycones can then degrade into various toxic compounds, including benzoxazolinones, which exhibit insecticidal, antimicrobial, and allelopathic activities.

Key benzoxazinoids involved in plant defense include DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one). Their defensive properties have been extensively studied, and a summary of their roles is presented in the table below.

Table 1: Role of Key Benzoxazinoids in Plant Defense

| Compound | Plant Family | Defense Mechanism | Target Organisms |

|---|---|---|---|

| DIMBOA | Poaceae (e.g., maize, wheat) | Antifeedant, insecticidal | European corn borer, aphids |

| DIBOA | Poaceae (e.g., rye) | Allelopathic, antimicrobial | Weeds, fungi |

It is important to note that while the defensive roles of benzoxazinoids like DIMBOA and DIBOA are well-established, there is no specific mention in the scientific literature of This compound being naturally occurring or involved in the phytochemistry and defense mechanisms of plants. The structural differences, particularly the methano bridge, distinguish it from the commonly studied benzoxazinoids.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4H-1,6-Methano-2H-3,1-benzoxazine remains a largely uncharted territory. While the synthesis of benzoxazines, in general, is well-established, typically through a Mannich-like condensation of a phenolic compound, a primary amine, and formaldehyde, the construction of the 1,6-methano bridge introduces a layer of complexity. researchgate.netresearchgate.netgoogle.com Future research will need to focus on developing efficient and sustainable methods for its preparation.

One potential avenue is the application of intramolecular cyclization strategies. For instance, an iridium(I)-catalyzed bis-amination followed by a ring-closing metathesis has been shown to be effective in the synthesis of other bridged heterocyclic systems. nih.gov Adapting such a strategy to suitable precursors could offer a viable route to the 1,6-methano-benzoxazine core. Another approach could involve the [4+2] cycloaddition (Diels-Alder reaction) of a transient ortho-quinone methide with an appropriate dienophile to construct the bridged ring system. researchgate.net

A significant challenge lies in achieving stereocontrol during the synthesis, as the bridged structure introduces chirality. The development of enantioselective synthetic methods will be crucial for exploring the potential biological activities of individual enantiomers.

Furthermore, in line with the principles of green chemistry, future synthetic routes should aim to minimize waste, use environmentally benign solvents, and be energy-efficient. frontiersin.orgresearchgate.netresearchgate.netrsc.org The use of mechanochemical methods, such as grinding-induced reactions, which have been successfully employed for the synthesis of other 3,1-benzoxazines, could offer a solvent-free and rapid synthetic alternative. doaj.org

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is expected to be significantly influenced by its rigid, strained structure. The foundational reactivity of the 4H-3,1-benzoxazin-4-one ring system involves its susceptibility to nucleophilic attack, leading to ring-opening and the formation of various quinazolinone derivatives. raco.catbu.edu.eguomosul.edu.iq However, the methano bridge in the target molecule is likely to alter the electronic and steric environment of the oxazine (B8389632) ring, potentially leading to novel reactivity.

Future investigations should systematically explore the reactions of this compound with a range of nucleophiles, electrophiles, and radical species. The inherent ring strain may render the C-O and C-N bonds of the oxazine ring more susceptible to cleavage under milder conditions than their non-bridged analogs. This could open up pathways to previously inaccessible molecular scaffolds.

The potential for ring-opening polymerization (ROP) of this bridged benzoxazine (B1645224) is another exciting area of research. The polymerization of benzoxazine monomers is a key feature of this class of compounds, leading to high-performance polybenzoxazines. nih.govacs.org The rigid nature of the 1,6-methano bridge could lead to polymers with unique thermal and mechanical properties.

Advanced Computational Modeling and Machine Learning in Research

Given the synthetic and experimental challenges, computational modeling and machine learning will be indispensable tools in accelerating the exploration of this compound.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, conformational preferences, and the transition states of potential reactions. ic.ac.ukresearchwithrutgers.com These computational studies can help in:

Predicting the most stable conformation of the bridged system.

Calculating spectroscopic data (e.g., NMR and IR) to aid in experimental characterization.

Modeling reaction mechanisms to understand and predict reactivity. acs.orgresearchgate.net

Investigating the mechanism of ring-opening polymerization.

Machine Learning: The application of machine learning (ML) in chemistry is a rapidly growing field. nih.govyoutube.com For this compound, ML models could be trained to:

Predict key molecular properties, such as solubility, stability, and potential toxicity. youtube.com

Forecast the outcomes of synthetic reactions, including yield and regioselectivity. nih.gov

Accelerate the discovery of new synthetic routes through retrosynthetic analysis.

A significant challenge will be the generation of a sufficiently large and diverse dataset for training robust ML models, especially given the current lack of experimental data for this specific compound.

Expanding Applications in Materials Science and Green Chemistry

The unique structural features of this compound suggest a range of potential applications, particularly in materials science and green chemistry.

Materials Science: Polybenzoxazines are known for their excellent thermal stability, flame retardancy, and mechanical properties, making them suitable for applications in aerospace, electronics, and as coatings and adhesives. researchgate.netrsc.orgrsc.org The incorporation of the rigid 1,6-methano bridge into the polymer backbone could lead to materials with enhanced properties, such as:

Higher glass transition temperatures.

Improved dimensional stability.

Tailored mechanical strength and modulus.

The resulting polymers could find use as advanced composites, high-performance adhesives, and functional coatings. nih.gov

Green Chemistry: Beyond the sustainable synthesis of the monomer itself, this compound and its derivatives could find applications as green catalysts or building blocks for biodegradable materials. The development of benzoxazines from bio-based precursors is an active area of research, and similar strategies could be applied to the synthesis of bridged analogs. rsc.orgrsc.org The potential for these compounds to act as catalysts in various organic transformations, leveraging their unique steric and electronic properties, is an area ripe for exploration.

The primary challenge in realizing these applications will be the development of a scalable and cost-effective synthesis of the monomer. Furthermore, extensive characterization of the resulting polymers will be necessary to understand their structure-property relationships and to identify the most promising areas of application.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 4H-1,6-Methano-2H-3,1-benzoxazine derivatives, and what purification challenges arise?

- Methodological Answer : Common routes include mechanochemical synthesis mediated by 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine (yielding substituted benzoxazinones) and palladium-catalyzed domino sequences involving C(sp³)-H arylation/electrocyclic reactions . Challenges include byproduct formation due to competing pathways (e.g., incomplete cyclization) and purification complexities. Recrystallization in polar aprotic solvents (e.g., acetonitrile) or column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for isolating pure products.

Q. How can structural validation of this compound derivatives be performed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with literature data for analogous compounds (e.g., 4-methyl-3,4-dihydro-2H-1,4-benzoxazine derivatives show characteristic methine proton signals at δ 4.2–4.8 ppm) .

- Melting Point Analysis : Cross-reference observed mp ranges (e.g., 143–152.5°C for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid) with reported values .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁NO₃ at m/z 194.0817) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Apply triangulation by integrating multiple data sources:

- 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguities in proton coupling or carbon assignments (e.g., distinguishing methano-bridge protons from aromatic signals) .

- X-ray Crystallography : Validate bond angles and stereochemistry for crystalline derivatives .

- Computational Modeling : Compare DFT-calculated NMR shifts with experimental data to identify discrepancies .

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

- Methodological Answer : Utilize stereoselective fluorocyclization with chiral catalysts. For example, Guo et al. demonstrated electrophilic fluorination of styryl amides using Selectfluor under nitrogen, achieving enantiomeric excess (ee) >90% via optimized ligand-catalyst systems (e.g., Pd(OAc)₂ with chiral phosphine ligands) . Monitor ee via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. What computational approaches predict reactivity in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Model transition states for cyclization steps (e.g., methano-bridge formation) to identify energy barriers and optimize reaction conditions .

- Molecular Dynamics Simulations : Predict solvent effects on reaction kinetics (e.g., acetonitrile vs. DMF) .

- Docking Studies : For bioactive derivatives, simulate interactions with target proteins (e.g., progesterone receptors) to guide SAR studies .

Q. How should structure-activity relationship (SAR) studies for benzoxazine bioactivity be designed?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize derivatives with modified methano-bridge substituents (e.g., sulfonyl chloride or methyl groups) and test in vitro bioactivity (e.g., anticonvulsant assays) .

- Dose-Response Analysis : Use logistic regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

- Metabolic Stability Assays : Evaluate microsomal half-life to prioritize derivatives for in vivo studies .

Data Analysis & Validation

Q. How can researchers ensure methodological rigor in benzoxazine studies?

- Methodological Answer :

- Mixed-Methods Design : Combine quantitative (e.g., HPLC yield data) and qualitative (e.g., crystallographic evidence) analyses to cross-validate findings .

- Member Checking : Share NMR interpretations with collaborators to reduce bias .

- Replicate Key Steps : Repeat syntheses under identical conditions to assess reproducibility (e.g., ±5% yield variation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.